3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a pyrrolidine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often introduced via nucleophilic substitution reactions involving piperidine and appropriate electrophiles.
Pyrrolidine-2,5-dione Core Synthesis: This core can be synthesized through the cyclization of appropriate precursors, often involving amide or imide formation reactions.
Final Coupling: The final step involves coupling the benzimidazole-piperidine intermediate with the pyrrolidine-2,5-dione core, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the nitro groups if present, using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety can yield benzimidazole N-oxides, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches for various diseases.
Medicine
In medicine, 3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione: Similar structure but lacks the dichlorophenyl group.
3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione: Similar structure with methyl groups instead of chlorine atoms.
Uniqueness
The presence of the dichlorophenyl group in 3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione imparts unique chemical and biological properties. This modification can enhance the compound’s stability, bioavailability, and interaction with specific biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C22H20Cl2N4O2 |
---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H20Cl2N4O2/c23-14-9-15(24)11-16(10-14)28-20(29)12-19(22(28)30)27-7-5-13(6-8-27)21-25-17-3-1-2-4-18(17)26-21/h1-4,9-11,13,19H,5-8,12H2,(H,25,26) |
InChI Key |
BKPJGWLYOVCCAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C4CC(=O)N(C4=O)C5=CC(=CC(=C5)Cl)Cl |
Origin of Product |
United States |
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